molecular formula C10H7BrF4OS B14036324 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14036324
Molekulargewicht: 331.13 g/mol
InChI-Schlüssel: JYHVGFPMODCSRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF4OS and a molecular weight of 331.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Analyse Chemischer Reaktionen

1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical structure and properties .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one include:

These similar compounds highlight the unique combination of bromine, fluorine, and trifluoromethylthio groups in this compound, which contributes to its distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C10H7BrF4OS

Molekulargewicht

331.13 g/mol

IUPAC-Name

1-bromo-3-[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF4OS/c11-5-7(16)3-6-4-8(1-2-9(6)12)17-10(13,14)15/h1-2,4H,3,5H2

InChI-Schlüssel

JYHVGFPMODCSRV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CBr)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.